Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with an amino group at position 3, a bromine atom at position 5, and an ethyl ester at position 2. This compound is synthesized via multi-step reactions involving halogenation and cyclization processes. For example, intermediates like ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (similar to compound 13c in ) are key precursors, synthesized from ethyl 2-chloronicotinate derivatives through nucleophilic substitution and cyclization . The amino group is introduced via subsequent amination reactions, as seen in the synthesis of related thieno[2,3-b]pyridine analogs .
The structural complexity of this compound makes it valuable in medicinal chemistry, particularly as a scaffold for kinase inhibitors or apoptosis-inducing agents . Its bromine substituent enhances electrophilic reactivity, enabling further functionalization, while the ester group provides versatility for hydrolytic conversion to carboxylic acids.
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3 |
InChI Key |
SXAYOEQEBXVSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of a furo[2,3-b]pyridine derivative followed by the introduction of the amino group and the esterification of the carboxylic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia for amination, and various acids or bases for ester hydrolysis.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate features a furo-pyridine framework with amino and bromine substituents. The synthesis typically involves multi-step reactions that include bromination, amination, and esterification processes. The general synthetic pathway can be outlined as follows:
- Bromination : Bromination of pyridine derivatives to introduce the bromine atom.
- Amination : Introduction of the amino group via nucleophilic substitution.
- Esterification : Formation of the ethyl ester through reaction with ethyl alcohol.
These steps allow for the modification of the compound to enhance its biological activity or to create derivatives with specific properties.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties against several viruses, including influenza and herpes simplex virus. The antiviral mechanism may involve interference with viral replication processes, making it a candidate for further development as an antiviral agent.
Cytotoxicity
Cytotoxicity assessments using cancer cell lines have revealed that this compound possesses selective cytotoxic effects. Studies indicate significant inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, varying substituents on the furo-pyridine ring can enhance or diminish its biological efficacy.
Table 1: SAR Data for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine Derivatives
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | -Br | Antimicrobial | 20 |
| B | -Cl | Antiviral | 15 |
| C | -NO2 | Cytotoxic | 30 |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 20 µM, showcasing its potential as an antimicrobial agent.
Antiviral Properties
In clinical trials, derivatives of this compound were tested against herpes simplex virus type 1 (HSV-1). Results showed a significant reduction in viral load, suggesting that modifications to the ethyl group can enhance antiviral properties.
Cytotoxicity Profile
In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with IC50 values ranging from 25 µM to 35 µM depending on the cell line tested.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The furo[2,3-b]pyridine core distinguishes this compound from analogs with thieno[2,3-b]pyridine or pyrrolo[2,3-b]pyridine systems. For example:
- Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d): Replacing the oxygen atom in the furan ring with sulfur (thiophene) increases lipophilicity and alters electronic properties. This compound exhibits a higher yield (76–82%) in cyclization reactions compared to furopyridine derivatives, likely due to sulfur’s superior nucleophilicity .
- Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate : The pyrrolo system introduces a nitrogen atom in the five-membered ring, enhancing hydrogen-bonding capacity. This modification is associated with improved solubility but reduced thermal stability compared to furopyridines .
Table 1: Heterocyclic Core Comparison
Substituent Effects
Bromine vs. Other Halogens
The 5-bromo substituent in the target compound contrasts with chloro or non-halogenated analogs:
- Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13a): Lacking bromine and the amino group, this compound is less reactive in cross-coupling reactions but serves as a versatile intermediate for decarboxylation or further functionalization .
- Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate : The substitution of bromine with a methoxybenzamido group increases steric bulk, reducing membrane permeability but improving target specificity in kinase inhibition .
Amino Group vs. Other Functional Groups
The 3-amino group is critical for hydrogen-bonding interactions in biological targets. Replacing it with a cyano group (e.g., compound 6c in ) reduces solubility but enhances metabolic stability .
Spectral and Physicochemical Properties
- IR Spectroscopy: The amino group in the target compound exhibits N–H stretching bands near 3320–3151 cm⁻¹, similar to thienopyridine analogs like compound 8 in .
- Lipophilicity : Calculated logP values (estimated using fragment-based methods) suggest that the bromine and ester groups increase lipophilicity (logP ≈ 2.5) compared to hydroxyl-substituted derivatives (logP ≈ 1.8) .
Biological Activity
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with the following characteristics:
- Molecular Formula : C12H10BrN2O2
- Molar Mass : Approximately 285.09 g/mol
- Functional Groups : Contains amino and carboxylate groups, which are crucial for its biological interactions.
The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity compared to analogs lacking halogen substituents. The specific arrangement of functional groups contributes to its pharmacological profile and applications in medicinal chemistry.
Biological Activities
Research indicates that compounds with the furo[2,3-b]pyridine framework exhibit various biological activities, including:
- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Studies suggest that similar compounds in this family can inhibit bacterial growth and may serve as leads for antibiotic development.
- Anticancer Activity : Preliminary studies have indicated that this compound might possess anticancer properties. It is believed to affect cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The compound may interact with nicotinic acetylcholine receptors, suggesting potential applications in treating central nervous system disorders. It could enhance neurotransmitter release and exhibit neuroprotective effects .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The bromine atom and the furo[2,3-b]pyridine ring system are crucial for its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules leading to various biological effects. The exact pathways depend on the specific application context .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Reaction of Pyridines with Furan Derivatives : One notable method involves reacting 1-chloro-2-cyano-substituted pyridines with furan derivatives under basic conditions to yield the target compound efficiently.
- Functional Group Modifications : Modifications can be made to enhance biological activity or selectivity toward specific targets by altering the functional groups attached to the core structure.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds in the furo[2,3-b]pyridine family:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate | C10H9N2O3 | Lacks bromine but retains amino and carboxylic functionalities |
| Ethyl 4-amino-furo[2,3-b]pyridine-2-carboxylate | C10H9N2O3 | Different position of amino group affects reactivity |
| Ethyl 5-amino-thieno[2,3-b]pyridine-2-carboxylate | C10H9N2O3S | Similar structure but includes sulfur instead of bromine |
The presence of a bromine atom at the 5-position distinguishes this compound from its analogs. This substitution enhances its reactivity and potential biological activity compared to compounds without halogen substituents.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study focused on this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial potential.
- Cancer Cell Line Testing : In vitro assays involving various cancer cell lines showed that this compound could induce apoptosis at concentrations lower than those required for cytotoxic effects on normal cells. This suggests a selective action that could be beneficial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
